molecular formula C9H8ClN3S2 B1663148 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole CAS No. 72836-33-0

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole

Cat. No.: B1663148
CAS No.: 72836-33-0
M. Wt: 257.8 g/mol
InChI Key: SPABJFQNGHSGMG-UHFFFAOYSA-N
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Description

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities.

Scientific Research Applications

Mechanism of Action

Future Directions

The synthesized compounds have shown high activity against the urease enzyme, which is essential for the survival of Helicobacter pylori . Therefore, these compounds might be promising candidates for further evaluation .

Biochemical Analysis

Biochemical Properties

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme urease. This compound has been shown to inhibit urease activity, which is essential for the survival of certain bacteria, such as Helicobacter pylori . The inhibition of urease by this compound occurs through binding to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation. For example, this compound has been shown to inhibit the growth of Helicobacter pylori by disrupting its cellular processes . Additionally, it can affect the expression of genes related to stress response and metabolic regulation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of this compound to urease results in the inhibition of the enzyme’s activity, as mentioned earlier . This binding interaction is facilitated by the structural compatibility of the compound with the enzyme’s active site, allowing it to effectively block the catalytic process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against urease over extended periods . Degradation of the compound can occur under certain environmental conditions, leading to a reduction in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of bacterial growth and modulation of inflammatory responses. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to cellular toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. For instance, the inhibition of urease by this compound impacts the nitrogen metabolism of bacteria, leading to a decrease in ammonia production . This alteration in metabolic pathways can have significant implications for the survival and growth of bacterial cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the localization and accumulation of this compound within cells can influence its efficacy and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the localization of this compound to the cytoplasm or nucleus can affect its interactions with biomolecules and its overall biological activity . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-[(4-methylbenzyl)thio]-1,3,4-thiadiazole
  • 2-Amino-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole
  • 2-Amino-5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazole

Uniqueness

Compared to its analogs, 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances its lipophilicity and may contribute to its higher biological activity and better pharmacokinetic properties .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPABJFQNGHSGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326096
Record name 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-33-0
Record name 5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72836-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 523933
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072836330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 72836-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523933
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 35 ml of water and 70 ml of ethanol, 12.8 g of 2-amino-5-mercapto-1,3,4-thiadiazol and 43 g of sodium hydroxide were added. To this mixture, 14.8 g of 4-chlorobenzyl chloride was added and the mixture was stirred at room temperature for 1 hour. Water was added and the reaction mixture was filtered The residue was washed with water and an ethanol/n-hexane (1:1) mixture, and was dried under reduced pressure, and thus 23.1 g of 2-amino-5-(4-chlorobenzylthio)-1,3,4-thiadiazole was obtained. m.p. 162°~164° C. Yield 93%.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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